Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a combination of several functional groups, including an ethyl ester, a sulfonamide, and a tetrahydrobenzo[b]thiophene core
Properties
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(27)20-18-8-4-5-9-19(18)31-22(20)24-21(26)16-10-12-17(13-11-16)32(28,29)25-14-6-3-7-15-25/h10-13H,2-9,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNXBCJXHJKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with piperidine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Formation of the Benzamido Group: This step involves the coupling of the sulfonamide intermediate with a benzoyl chloride derivative in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with others, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model system for studying complex organic reactions and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Biological Activity
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (commonly referred to as EBTH) is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and results from various studies.
Structural Overview
EBTH is characterized by the following structural features:
- Core Structure : Tetrahydrobenzo[b]thiophene
- Functional Groups : Piperidine ring and benzamido group
- Molecular Formula : C21H26N2O5S2
- Molar Mass : 450.57 g/mol
While specific mechanisms of action for EBTH are not extensively documented, preliminary studies suggest that its structural components may allow it to interact with various biological targets. The presence of the piperidine ring is particularly notable for its potential neuroprotective effects, while the thiophene core is associated with anticancer properties.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to EBTH exhibit significant antitumor activity. For instance, a related compound showed an IC50 range of 23.2 to 49.9 μM against breast cancer cell lines (MCF-7) . The treatment resulted in a notable reduction in cell viability and increased apoptosis rates:
| Treatment | IC50 (μM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|
| EBTH | 23.2 | 8.73 | 18.13 |
| Control | - | 3.33 | - |
Antihypoxic Activity
In preliminary studies, EBTH has shown moderate antihypoxic activity, which is significant for conditions where oxygen deprivation occurs . This property could be beneficial in treating various ischemic conditions or enhancing tumor responses to therapies.
Comparative Studies
To better understand the biological activity of EBTH, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo[b]thiophene core | Anticancer properties |
| Benzo(b)thiophene derivatives | Similar bicyclic structure | Enzyme inhibition |
| Piperidin derivatives | Contains piperidine ring | Neuroprotective effects |
Case Studies
- Breast Cancer Treatment : In a study assessing the efficacy of various derivatives similar to EBTH on MCF-7 cells, compounds exhibited significant cytotoxicity and induced apoptosis at concentrations lower than traditional chemotherapeutics .
- Antimicrobial Activity : Related compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis (Mtb), showing promising results that indicate potential for development as anti-tuberculosis agents .
Q & A
Q. What are the optimal synthetic conditions for preparing Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Sulfonylation: Reacting 4-(piperidin-1-ylsulfonyl)benzoyl chloride with the amino group on the tetrahydrobenzo[b]thiophene core under anhydrous conditions.
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their solvation capacity and ability to stabilize intermediates .
- Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the sulfonyl group) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Key signals include the piperidine protons (δ 1.4–1.6 ppm, multiplet), sulfonamide NH (δ 8.2–8.5 ppm, broad), and ethyl ester protons (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) .
- 13C NMR: Confirms the ester carbonyl (δ ~168 ppm) and sulfonyl group (δ ~115 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm) assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS shows [M+H]+ at m/z 505.2 (calculated for C₂₄H₂₉N₂O₅S₂) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (≥10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Solubility in ethanol and dichloromethane is intermediate (~2–5 mg/mL) .
- Stability:
- Thermal: Stable at 25°C for 6 months when stored desiccated. Degrades above 100°C .
- Hydrolytic: Susceptible to acid-catalyzed hydrolysis of the ester group (pH < 3) and base-mediated sulfonamide cleavage (pH > 10) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the piperidinylsulfonyl group?
Methodological Answer:
- Synthetic Modifications: Replace piperidine with morpholine, pyrrolidine, or substituted analogs to assess steric/electronic effects on target binding .
- Biological Assays:
- Enzyme Inhibition: Test analogs against kinases (e.g., PI3K, EGFR) using fluorescence-based ATPase assays .
- Cellular Uptake: Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., MCF-7, HeLa) .
- Computational Modeling: Docking studies (AutoDock Vina) correlate substituent size/charge with binding affinity to ATP-binding pockets .
Q. What strategies resolve contradictory bioactivity data across different studies?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., ATCC-certified HEK293) and passage numbers to minimize variability .
- Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability Testing: Incubate compounds with liver microsomes (human/rat) to identify metabolite interference .
- Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for direct target binding and CRISPR-Cas9 knockout models .
Q. What are the primary degradation pathways of this compound under physiological conditions?
Methodological Answer:
- In vitro Hydrolysis:
- Ester Cleavage: Dominant pathway in plasma (t₁/₂ ~2.5 hours at pH 7.4, 37°C) via esterases, yielding carboxylic acid derivatives .
- Sulfonamide Stability: Resistant to enzymatic cleavage but susceptible to oxidative stress (e.g., cytochrome P450-mediated oxidation) .
- Mitigation Strategies:
- Prodrug Design: Replace ethyl ester with tert-butyl or pivaloyloxymethyl groups to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
